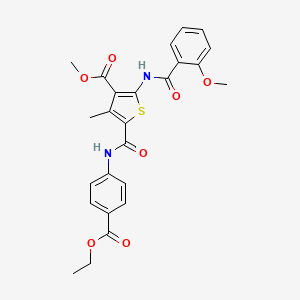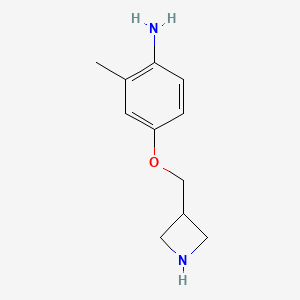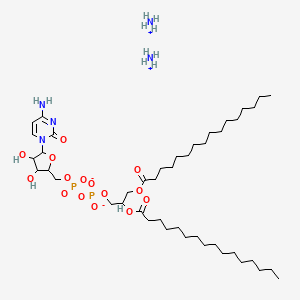![molecular formula C23H23IN2S B12070597 (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 2642-25-3](/img/structure/B12070597.png)
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The benzothiazole core consists of a benzene ring fused with a thiazole ring.
- The ethyl group (C2H5) is attached to the benzothiazole ring.
- The quinolinium moiety (1-ethylquinolin-1-ium-4-yl) is connected via a double bond.
- The iodide ion (I-) serves as the counterion.
- Overall, this compound exhibits interesting properties due to its intricate arrangement of functional groups.
準備方法
- Synthetic routes for this compound may involve several steps, but I’ll highlight key strategies:
Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO): have been explored as starting points. Alkylation of DABCO followed by reaction with various nucleophiles can lead to the desired structure.
Aromatic aldehyde and o-phenylenediamine: can be used to construct the benzothiazole ring.
- Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
化学反応の分析
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the double bonds or other functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
科学的研究の応用
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or catalysis.
作用機序
- The compound’s effects likely involve interactions with specific molecular targets.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Targets: Investigate binding to receptors, enzymes, or transporters.
類似化合物との比較
Uniqueness: Highlight its distinctive features (e.g., fused benzothiazole-quinolinium structure).
Similar Compounds: Explore related molecules (e.g., other benzothiazoles, quinolinium derivatives).
特性
CAS番号 |
2642-25-3 |
|---|---|
分子式 |
C23H23IN2S |
分子量 |
486.4 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H23N2S.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZWIKBMUTEGLNPC-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)





![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)
![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)

